Product packaging for 2-Fluoro-1-phenylpropan-1-one(Cat. No.:CAS No. 21120-36-5)

2-Fluoro-1-phenylpropan-1-one

Cat. No.: B1581708
CAS No.: 21120-36-5
M. Wt: 152.16 g/mol
InChI Key: RWELYCYPEFUDEH-UHFFFAOYSA-N
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Description

2-Fluoro-1-phenylpropan-1-one is a fluorinated aromatic ketone of interest in synthetic and medicinal chemistry research. Fluorinated ketones of this class serve as valuable synthetic intermediates and building blocks for more complex molecules. A prominent research application for analogous α-halo ketones is in asymmetric synthesis ; for instance, compounds like α-chloro-α-fluoro ketones can be synthesized via enantioselective decarboxylative chlorination of β-ketocarboxylic acids using chiral amine catalysts, achieving high enantioselectivity . This highlights the potential of such scaffolds in the preparation of enantiomerically enriched compounds, which are crucial in pharmaceutical and agrochemical development. The incorporation of a fluorine atom adjacent to the carbonyl group can significantly alter the compound's reactivity and electronic properties , making it a subject of study in reaction mechanism investigations and the development of new fluorination methodologies. Researchers utilize these properties to explore structure-activity relationships (SAR) and to create novel compounds with potential biological activity. As a building block, this compound can be used to synthesize a variety of heterocycles and other functionalized structures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO B1581708 2-Fluoro-1-phenylpropan-1-one CAS No. 21120-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-phenylpropan-1-one
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InChI

InChI=1S/C9H9FO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWELYCYPEFUDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80943446
Record name 2-Fluoro-1-phenylpropan-1-one
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Molecular Weight

152.16 g/mol
Source PubChem
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CAS No.

21120-36-5
Record name 2-Fluoro-1-phenyl-1-propanone
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Record name 2-Fluoropropiophenone
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Record name 2-Fluoro-1-phenylpropan-1-one
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Record name 2-fluoropropiophenone
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Synthetic Methodologies for 2 Fluoro 1 Phenylpropan 1 One and Its Derivatives

Direct Synthetic Approaches to 2-Fluoro-1-phenylpropan-1-one

Direct methods for synthesizing this compound involve the formation of the core structure in a single or few steps. These approaches include classical organic reactions adapted for fluorination.

The Friedel-Crafts acylation is a fundamental reaction for forming aryl ketones. sigmaaldrich.com It involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com In the context of this compound, this would typically involve the acylation of benzene (B151609) with 2-fluoropropionyl chloride.

The general mechanism proceeds via an electrophilic aromatic substitution where the Lewis acid, such as aluminum chloride (AlCl₃), activates the acyl chloride to form a resonance-stabilized acylium ion. sigmaaldrich.comlibretexts.org This electrophile is then attacked by the aromatic ring, followed by deprotonation to restore aromaticity and yield the final ketone product. sigmaaldrich.comlibretexts.org

Table 1: Key Aspects of Friedel-Crafts Acylation for Aryl Ketone Synthesis
AspectDescriptionReference
ReactantsArene (e.g., benzene), Acyl Halide (e.g., 2-fluoropropionyl chloride) or Anhydride sigmaaldrich.com
CatalystStrong Lewis Acid (e.g., AlCl₃, FeBr₃) sigmaaldrich.comlibretexts.org
Key IntermediateResonance-stabilized acylium ion sigmaaldrich.comlibretexts.org
Reaction TypeElectrophilic Aromatic Substitution sigmaaldrich.com
LimitationsThe reaction may not be effective with highly deactivated aromatic rings and can be prone to polysubstitution. sigmaaldrich.com

Electrophilic fluorination is a common method for introducing a fluorine atom at the α-position of a ketone. mdpi.com This strategy involves the reaction of a ketone enolate or enol ester with an electrophilic fluorine source. core.ac.uknih.gov A widely used reagent for this purpose is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). core.ac.uknih.gov

The reaction of enol esters with Selectfluor is known to be facile and proceeds under mild conditions to afford α-fluoroketones. core.ac.uknih.gov Mechanistic studies suggest that this reaction occurs through a polar two-electron process, involving an oxygen-stabilized carbenium species, rather than a single-electron transfer mechanism. core.ac.uknih.gov Direct α-fluorination of ketones can also be achieved using reagents like Selectfluor. core.ac.uk

Another approach involves the use of hypervalent iodine compounds in combination with a fluoride (B91410) source. For instance, iodosylbenzene (PhIO) in the presence of a triethylamine/5HF complex can effectively fluorinate various aryl-alkyl ketones. mdpi.com

Nucleophilic fluorination provides an alternative route to α-fluoroketones. This method typically involves the displacement of a leaving group, such as a halogen, at the α-position of a ketone with a nucleophilic fluoride source. mdpi.comnih.gov

A common precursor for this reaction is an α-haloketone, like 2-bromo-1-phenylpropan-1-one. nih.govorganic-chemistry.org The reaction of such α-bromo or α-chloro ketones with a fluoride source, for example, tetrabutylammonium (B224687) hydrogen difluoride in the presence of pyridine, can yield the corresponding α-fluoroketone. nih.gov The reactivity of the α-haloketone is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov

Recent advancements have introduced more soluble and stable nucleophilic fluorinating reagents, such as 1,3-diarylimidazolium-based fluorides like [IPrH][F(HF)₂]. organic-chemistry.orgresearchgate.net These reagents, often used with microwave assistance, have shown high selectivity in the fluorination of various substrates, including α-haloketones. organic-chemistry.orgresearchgate.net

Precursor-Based Synthesis and Transformations

The synthesis of this compound can also be achieved by modifying existing phenylpropanone derivatives.

One common strategy is the halogen exchange reaction of an α-halopropiophenone. For instance, 2-bromo-1-phenylpropan-1-one (α-bromopropiophenone) can be converted to this compound via nucleophilic substitution with a fluoride salt. nih.govcymitquimica.com 2-Bromopropiophenone (B137518) itself is typically synthesized by the bromination of propiophenone (B1677668). prepchem.com

Another important precursor is 2-hydroxy-1-phenylpropan-1-one (2-hydroxypropiophenone). lookchem.comsemanticscholar.org This α-hydroxy ketone can be synthesized from 2-bromopropiophenone by reaction with sodium formate (B1220265) followed by hydrolysis. semanticscholar.org The hydroxyl group can then be converted to a fluorine atom using a suitable fluorinating agent.

Table 2: Synthesis of this compound from Phenylpropanone Precursors
PrecursorReagent(s)ProductReference
2-Bromo-1-phenylpropan-1-oneNucleophilic fluoride source (e.g., tetrabutylammonium hydrogen difluoride)This compound nih.gov
2-Hydroxy-1-phenylpropan-1-oneFluorinating agent (e.g., DAST)This compound beilstein-journals.org

The this compound scaffold can be further modified to create a variety of derivatives. For example, the ketone functionality can undergo reduction to form the corresponding alcohol, 2-fluoro-1-phenylpropan-1-ol. This alcohol can, in turn, be a precursor for other functional groups.

Furthermore, α-fluoroketones can participate in cross-coupling reactions. For instance, nickel-catalyzed coupling of α-bromo-α-fluoroketones with arylboronic acids provides an efficient route to 2-fluoro-1,2-diarylethanones. researchgate.net The trifluoromethylation of α-haloketones using a fluoroform-derived CuCF₃ reagent has also been reported, leading to the formation of 2,2,2-trifluoroethylketones. sci-hub.seacs.org

Asymmetric and Stereoselective Synthesis of this compound Analogues

The creation of specific stereoisomers of fluorinated compounds is crucial for their application in pharmaceuticals and other biologically active molecules. This section details methods for achieving high stereoselectivity in the synthesis of analogs of this compound.

The reduction of α-fluoro ketones, like this compound, to β-fluoro alcohols can be controlled to produce specific diastereomers. The choice of reducing agent and the use of Lewis acids are key factors in determining the stereochemical outcome. thieme-connect.de

For instance, the reduction of this compound (28) demonstrates this principle. Without a Lewis acid, mild reducing agents like sodium borohydride (B1222165) tend to produce the syn-isomer, while lithium borohydride favors the anti-isomer. thieme-connect.de However, introducing a Lewis acid such as titanium(IV) chloride before adding the reducing agent leads to excellent anti-selectivity, yielding the β-fluoro alcohol (29) with a high diastereomeric ratio. thieme-connect.de This selectivity is attributed to the formation of a chelate between the carbonyl oxygen and the α-fluorine atom, as supported by NMR analysis. thieme-connect.de This chelation-controlled approach is effective for a range of acyclic and cyclic α-fluoro ketones. thieme-connect.de

Table 1: Diastereoselective Reduction of this compound (28)

Reagents Product Diastereomeric Ratio (anti:syn) Yield
LiBH₄, TiCl₄ β-fluoro alcohol (29) 24:1 96%

Data sourced from a 2015 study on the diastereoselective reduction of α-fluoro ketones. thieme-connect.de

Chiral building blocks are essential for the asymmetric synthesis of complex molecules. Fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX), have proven effective in guiding stereoselective reactions. cyu.fr These auxiliaries can be used for alkylation, hydroxylation, or fluorination of amide enolates with high diastereoselectivity. cyu.fr An important feature of this method is the ability to recover the chiral auxiliary in high yield after cleavage. cyu.fr

Another powerful strategy involves the use of N-tert-butylsulfinyl imines, pioneered by Ellman. cas.cn This method is widely used for the asymmetric synthesis of fluorinated chiral amines due to its high stereoselectivity and broad substrate scope. cas.cn The tert-butylsulfinyl group acts as a potent chiral directing group and activates the imine for nucleophilic addition. cas.cn For example, enantiopure β-fluorinated β-phenylethylamines have been synthesized through the stereoselective reaction of a stabilized monofluorobenzyl carbanion with N-p-tolylsulfinylimines. nih.gov

The synthesis of chiral 2-amino-3-phenylpropanol building blocks can be achieved in high enantiomeric excess through the asymmetric hydrogenation of dehydro amino acid derivatives using catalysts like DuPHOS. mdpi.com

Achieving enantiopure fluorinated compounds often relies on the use of chiral auxiliaries or asymmetric catalysis. Chiral sulfinyl auxiliaries have been demonstrated to be versatile in the asymmetric preparation of fluorinated amines and amino acids. bioorganica.com.ua For example, the diastereoselective addition of sulfoxide (B87167) anions to fluorinated imines provides a convenient route to α-fluoroalkyl α-amino acids and related compounds. bioorganica.com.ua

The synthesis of enantiopure α-fluoroalkyl-α-amino acids can also be achieved through methods based on chiral auxiliaries, which are particularly robust for large-scale production. mdpi.com For instance, enantiopure oxazolidinones have been used to synthesize α-fluoro sulfinylimine building blocks. mdpi.com

Furthermore, theoretical and experimental studies have highlighted the role of non-covalent interactions, such as fluorine•••metal interactions, in controlling the stereoselectivity of reactions involving fluorinated chiral auxiliaries. cyu.fr These interactions can rigidify the transition state and direct the approach of electrophiles. cyu.fr

Advanced Catalytic Approaches in Organofluorine Synthesis

Catalytic methods offer efficient and selective routes to organofluorine compounds. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in this field.

Nickel catalysts have shown significant promise in the cross-coupling of fluorinated compounds. These methods can involve the activation and functionalization of carbon-fluorine bonds, a challenging but important transformation. acs.org

A notable application is the nickel-catalyzed alkyl-alkyl cross-coupling of fluorinated secondary electrophiles with alkylzinc reagents. nih.govthieme-connect.com This approach, utilizing commercially available nickel precursors and pybox ligands, allows for the synthesis of compounds bearing a perfluoroalkyl group on a tertiary carbon at room temperature. nih.gov The reaction is compatible with a wide array of functional groups. nih.gov A key finding is that the reaction rate is highly sensitive to the degree of fluorination of the electrophile, enabling selective reactions. nih.govthieme-connect.com Mechanistic studies suggest the involvement of alkyl radicals, as the presence of TEMPO, a radical trap, inhibits the cross-coupling. nih.gov

Nickel catalysis also facilitates the Suzuki-Miyaura cross-coupling of aryl fluorides with aryl borates, particularly when the aryl fluoride contains an ortho-directing group that assists in carbon-fluorine bond activation. acs.org Additionally, nickel-catalyzed amination of aryl fluorides with primary amines has been developed, providing a method for late-stage functionalization of complex fluorinated molecules. rsc.org

Table 2: Selected Examples of Nickel-Catalyzed Cross-Coupling for Fluorinated Compounds

Electrophile Nucleophile Catalyst System Product Yield
Fluorinated Alkyl Halide Alkylzinc Reagent NiCl₂·glyme / pybox ligand Tertiary Carbon with Perfluoroalkyl Group up to 89%
Aryl Fluoride Aryl Borate Nickel Catalyst with Directing Group Biaryl Compound Not specified
Aryl Fluoride Primary Amine Ni Catalyst / DCYPBz or DCYPE ligand Secondary Amine Not specified

Data compiled from studies on nickel-catalyzed cross-coupling reactions. acs.orgnih.govrsc.org

Reaction Mechanisms and Chemical Transformations Involving 2 Fluoro 1 Phenylpropan 1 One

Influence of Alpha-Fluorine on Ketone Reactivity

The presence of a fluorine atom at the alpha position to a carbonyl group introduces profound electronic and conformational effects that modulate the ketone's reactivity. These effects are a departure from what might be predicted by simple electronegativity arguments alone.

Electrophilicity and Enolization Properties

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Indeed, α-halogenated ketones are generally more reactive towards nucleophilic addition than their non-halogenated counterparts. beilstein-journals.org However, studies comparing α-haloacetophenones have shown that α-fluoroacetophenone is surprisingly less reactive than both α-chloroacetophenone and α-bromoacetophenone in competitive reduction reactions. beilstein-journals.org

This counterintuitive result suggests that factors other than simple induction are at play. The electrophilic fluorination of enol esters to produce α-fluoroketones is a common synthetic route, and mechanistic studies of this reaction using reagents like Selectfluor point towards a polar, two-electron process rather than a single-electron transfer involving radical intermediates. nih.govcore.ac.uk The stability of the intermediate, an oxygen-stabilized carbenium species, is crucial. nih.gov

The enolization of α-fluoro ketones is also influenced by the fluorine substituent. While the electron-withdrawing nature of fluorine can inhibit enolization, the specific reaction conditions and the presence of additives can play a significant role. rsc.org For instance, in the fluorination of cyclic diketones, the reaction is proposed to proceed through an enol or enolic tautomer. sapub.org

Stereoelectronic Effects of Fluorine on Reaction Pathways

Stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals, are critical in understanding the reactivity of 2-Fluoro-1-phenylpropan-1-one. The alignment of the C-F bond relative to the carbonyl group's π-system can either stabilize or destabilize the transition state of a reaction.

Computational and experimental studies have revealed that the conformational preferences of α-fluoroketones significantly impact their reactivity. beilstein-journals.orgbeilstein-journals.org For a reaction to occur, there needs to be good orbital overlap between the incoming nucleophile and the carbonyl group. In the case of α-fluoro ketones, the reactive conformation where the C-F bond is orthogonal to the carbonyl group is energetically disfavored. beilstein-journals.org This is due to a higher rotational barrier compared to other α-haloketones, which can lead to slightly lower reactivity. beilstein-journals.org

The "fluorine gauche effect," a stereoelectronic phenomenon where a gauche arrangement is preferred between fluorine and an adjacent electron-withdrawing group, also plays a role in dictating the conformational dynamics and, consequently, the reaction pathways. acs.org This effect arises from stabilizing hyperconjugative interactions. acs.org

Chelation-Controlled Reactions and Stereochemical Outcomes

The stereochemical outcome of reactions involving this compound can be effectively controlled by leveraging chelation with Lewis acids. This control is particularly evident in diastereoselective reactions.

Lewis Acid Mediated Diastereoselective Reactions

Lewis acids can coordinate to both the carbonyl oxygen and the alpha-fluorine atom, creating a rigid, cyclic transition state. This chelation restricts the conformational freedom of the molecule and directs the incoming nucleophile to attack from a specific face, leading to high diastereoselectivity. libretexts.org The choice of Lewis acid is crucial, as some are better at chelation than others. For instance, MgBr₂, ZnBr₂, TiCl₄, and SnCl₄ are known to be effective chelating agents, while BF₃·OEt₂ is not. libretexts.org

The use of Lewis acids has been demonstrated in various reactions, including aldol-Tishchenko reactions, to produce 1,3-diols with excellent diastereocontrol. theses.fr These reactions often proceed through a five-membered chelated intermediate. scribd.com

Cram's Chelation Model in Alpha-Fluoro Ketone Reductions

Cram's chelation model is a powerful tool for predicting the stereochemical outcome of nucleophilic additions to α-chiral ketones, including those with a fluorine substituent. scribd.com When a chelating group is present at the α-position, such as a hydroxyl or an ether, a Lewis acid can form a five-membered ring with the carbonyl oxygen and the heteroatom of the chelating group. scribd.comlibretexts.org

In the context of this compound, the fluorine atom can act as the chelating atom. This chelation forces the molecule into a specific conformation where the nucleophile preferentially attacks from the less hindered side, leading to a predictable diastereomer as the major product. libretexts.org This model provides a reliable framework for understanding and predicting the stereoselectivity of reductions and other nucleophilic additions to α-fluoro ketones. The chelation control can even lead to a reversal of selectivity compared to what would be predicted by the non-chelation Felkin-Ahn model. libretexts.orguwindsor.ca

Free Radical Mechanisms in Related Phenylpropane Systems

While many reactions of this compound proceed through ionic or concerted mechanisms, it is also important to consider the possibility of free radical pathways, particularly in related phenylpropane systems. Free radical reactions are characterized by initiation, propagation, and termination steps. savemyexams.comlibretexts.org

Free radical substitution reactions, often initiated by UV light, can occur in alkanes where a hydrogen atom is replaced by a halogen. savemyexams.com In the context of phenylpropane systems, radical reactions could potentially be initiated at the benzylic position due to the resonance stabilization of the resulting radical. The stability of organic radicals is enhanced in conjugated π systems. libretexts.org

While the direct involvement of free radical mechanisms in the primary reactions of this compound is not as prevalent as ionic pathways, understanding these mechanisms is crucial for a complete picture of the reactivity of related structures. For instance, unwanted elimination reactions, which can sometimes have radical character, could be a competing pathway in some transformations of phenylpropane derivatives. pearson.com

Nucleophilic Substitution Reactions at the Alpha-Carbon

The presence of a fluorine atom at the carbon alpha (α) to the carbonyl group in this compound significantly influences its reactivity towards nucleophiles. The α-carbon is a potential site for nucleophilic substitution, a class of reactions fundamental to organic synthesis.

The reactivity of α-haloketones in SN2 nucleophilic displacement reactions is well-established. The adjacent carbonyl group activates the halogen leaving group through orbital overlap, making this class of electrophiles highly reactive. beilstein-journals.org However, the reactivity varies with the nature of the halogen. While it might be expected that the high electronegativity of fluorine would make α-fluoroketones highly reactive, studies have shown that they are often less reactive than their α-chloro and α-bromo counterparts. beilstein-journals.org This reduced reactivity is attributed to conformational effects; the optimal conformation for the reaction, where the carbon-halogen bond is orthogonal to the carbonyl group to allow for effective orbital overlap, is less favored in fluoro ketones. beilstein-journals.org

Despite this, nucleophilic substitution at the α-carbon of fluorinated ketones does occur under specific conditions and with certain nucleophiles. These reactions are crucial for the synthesis of various fluorinated organic molecules.

One notable transformation is the hydrodefluorination of α-fluoroketones, which can be achieved using biocatalytic methods. For instance, transaminase (TA) enzymes have demonstrated the ability to catalyze the defluorination of a range of α-fluoroketones. researchgate.net In this process, the fluorine atom is formally replaced by a hydrogen atom. The reaction proceeds in an aqueous medium under mild conditions, utilizing an amine like 2-propylamine as the reagent. researchgate.net This enzymatic process can exhibit high conversion rates and even regio- or stereoselectivity. researchgate.net

Another important class of reactions involves carbon-carbon bond formation at the α-position. While direct substitution of the fluorine in this compound can be challenging, related α-halo-α-fluoroketones serve as valuable intermediates. For example, a nickel-catalyzed coupling reaction has been developed for α-bromo-α-fluoroketones with arylboronic acids. acs.orgnih.gov This method allows for the efficient synthesis of 2-fluoro-1,2-diarylethanones, demonstrating that the carbon bearing the fluorine atom can undergo substitution, albeit with the assistance of a more labile bromine leaving group and a transition metal catalyst. acs.orgnih.gov Mechanistic studies suggest that this coupling reaction may proceed through a monofluoroalkyl radical intermediate. acs.org

The direct substitution of the fluorine atom by other nucleophiles can be difficult. In one study, attempts to react 2-fluoro-1-phenylethan-1-one (a close analog) with indole (B1671886) in the presence of a base did not yield any product, highlighting the challenge associated with cleaving the strong carbon-fluorine bond under these conditions. beilstein-journals.org In contrast, intramolecular nucleophilic substitutions of alkyl fluorides with oxygen and nitrogen nucleophiles have been shown to proceed via an SN2 mechanism, characterized by a complete inversion of configuration at the carbon center. cas.cn This suggests that for substitution to occur at the α-carbon of this compound, specific reaction setups, such as those promoting intramolecular cyclization or employing specialized catalytic systems, may be necessary.

Table of Research Findings on Reactions at the Alpha-Carbon of α-Fluoroketones

Reaction TypeReactants/CatalystProduct TypeKey Findings & Reference
Biocatalytic Hydrodefluorinationα-Fluoroketones, Transaminases (e.g., from Chromobacterium violaceum), 2-propylamineDehalogenated KetonesThe C-F bond can be cleaved under mild, aqueous conditions using enzymes, replacing fluorine with hydrogen. researchgate.net
Nickel-Catalyzed Cross-Couplingα-Bromo-α-fluoroketones, Arylboronic acids, Ni(OTf)₂, phen, K₂CO₃2-Fluoro-1,2-diarylethanonesProvides an efficient pathway for C-C bond formation at the α-carbon, involving a monofluoroalkyl radical intermediate. acs.orgnih.gov
Competitive Reductionα-Haloacetophenones, Sodium borohydride (B1222165)α-Halo-alcoholsα-Fluoroacetophenone is less reactive towards nucleophilic addition at the carbonyl than its chloro and bromo analogs, which is explained by conformational effects disfavoring optimal orbital overlap. beilstein-journals.org
Nucleophilic Substitution Attempt2-Fluoro-1-phenylethan-1-one, Indole, K₂CO₃No ReactionNo product was formed, indicating the stability of the C-F bond under these basic conditions. beilstein-journals.org
Intramolecular SN2 CyclizationAlkyl fluorides with O- and N-nucleophilesCyclic ethers and aminesThe C-F bond can be cleaved via an intramolecular SN2 mechanism, resulting in complete inversion of stereochemistry. cas.cn

Stereochemistry and Chiral Analysis of 2 Fluoro 1 Phenylpropan 1 One and Analogues

Chirality and Stereoisomerism in Fluoro-Phenylpropanone Structures

The presence of a stereocenter in 2-fluoro-1-phenylpropan-1-one at the second carbon atom (C2), which is bonded to four different groups (a fluorine atom, a hydrogen atom, a methyl group, and a benzoyl group), gives rise to chirality. This results in the existence of two non-superimposable mirror images known as enantiomers. The broader class of α-fluoroketones, to which this compound belongs, is a significant area of study in stereoselective synthesis. nih.govnih.gov

When additional stereocenters are present in the molecule, as in some analogues, the number of possible stereoisomers increases. For instance, the synthesis of 2-fluoro-1,3-diols from α-fluoroketones can result in products with three contiguous stereogenic centers. figshare.com The relationship between these stereoisomers can be either enantiomeric or diastereomeric. The synthesis and characterization of such chiral fluorinated compounds are crucial for developing new drugs and materials with specific properties. nih.govsci-hub.se

Diastereomeric and Enantiomeric Purity Determination Methodologies

The precise determination of the stereoisomeric purity of chiral compounds like this compound is essential. Various analytical techniques are employed to separate and quantify enantiomers and diastereomers.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. sci-hub.seeijppr.com The choice of the CSP is critical for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including N-fluorenylmethoxycarbonyl (FMOC) protected α-amino acids. nih.govmdpi.com For instance, cellulose tris(3,5-dimethylphenylcarbamate) derived CSPs have shown excellent performance in separating such analytes. nih.gov

The selection of the mobile phase is also crucial and can significantly impact the separation efficiency. researchgate.net In the analysis of fluorinated hydroxyketones, normal phase HPLC with a Chiralcel OJ-H column and a mobile phase of heptane (B126788) and methanol (B129727) has been successfully used. amazonaws.com The enantiomeric excess (ee) of α-chloro-α-fluoroaldehydes has been determined by HPLC using a CHIRALPAK IC column with a hexane/2-propanol mobile phase. beilstein-journals.org The development of new and more efficient CSPs continues to be an active area of research to expand the range of separable chiral molecules. mdpi.com

Table 1: Examples of Chiral HPLC Conditions for Fluorinated Compounds

Compound TypeChiral Stationary PhaseMobile PhaseDetectionReference
Fluorinated hydroxyketonesChiralcel OJ-HHeptane/MethanolUV (210nm) amazonaws.com
α-Chloro-α-fluoroaldehydesCHIRALPAK ICHexane/2-propanolNot specified beilstein-journals.org
N-FMOC α-amino acidsChiralcel OD-HNot specifiedNot specified nih.gov
Reduced benfluronChiralcel OD-RAcetonitrile (B52724)/1M NaClO4UV (340nm) researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is another indispensable tool for determining the enantiomeric purity of fluorinated compounds. nih.govacs.orgbohrium.com The high natural abundance and large chemical shift range of the ¹⁹F nucleus make it a sensitive probe for chiral analysis. nih.govbohrium.com The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift non-equivalence between enantiomers, allowing for their quantification. rsc.org

For example, a cationic cobalt(III) complex has been used as a chiral solvating agent to achieve baseline peak separation of enantiomers of fluorine-labeled amines and alcohols in ¹⁹F{¹H} NMR spectra. nih.govacs.orgbohrium.com This method has been shown to be effective for a variety of functional groups. nih.gov Similarly, axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) has been employed as a CDA to determine the absolute configuration of primary amines and secondary alcohols using ¹⁹F NMR. acs.org

Absolute Configuration Assignment (R/S Nomenclature)

Determining the absolute configuration (R or S) of a stereocenter is fundamental to understanding its biological activity and reaction mechanisms. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration. tru.camsu.eduyoutube.com This involves assigning priorities to the four substituents attached to the chiral center based on atomic number. tru.camsu.edu

For complex molecules, the absolute configuration is often determined by X-ray crystallography of a single crystal or by chemical correlation to a compound of known stereochemistry. nih.gov For instance, the absolute configuration of an α-chloro-α-fluoro-β-keto ester was determined by X-ray analysis. beilstein-journals.org In another case, the absolute configuration of a chiral α-deuterated α-fluoroketone was established through its synthesis from a known chiral starting material. patsnap.com The absolute configuration of (S)-2-fluoro-1-phenylpentan-3-one has also been reported. diva-portal.org

Conformational Analysis of Fluorinated Propanone Derivatives

The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its reactivity and biological activity. nih.gov For α-fluoroketones, the orientation of the C-F bond relative to the carbonyl group is a key conformational feature. Computational studies and experimental data have shown that the conformational preferences of α-fluoroketones can differ from their α-chloro and α-bromo analogues. beilstein-journals.org

Studies on α-fluoroacetophenone have indicated a preference for a conformation where the C-F bond is nearly antiperiplanar to the C=O bond in the gas phase, while in polar solvents, a cis conformation is favored. beilstein-journals.org This preference for specific conformations can be attributed to stereoelectronic effects, such as orbital interactions between the fluorine lone pairs and the carbonyl π* orbital, which can impact the molecule's reactivity. nih.govbeilstein-journals.org The analysis of molecular conformations in a series of α-fluoroketone crystal structures revealed a preference for a near-antiperiplanar conformation, in contrast to a syn conformation observed in their α-hydroxy analogues. acs.org This highlights the significant role of the fluorine atom in directing the conformational landscape of these molecules. acs.orgsemanticscholar.org

Advanced Analytical Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei, such as fluorine. libretexts.org

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 2-Fluoro-1-phenylpropan-1-one, the aromatic protons on the phenyl group are expected to appear in the downfield region (typically 7.5-8.0 ppm). The methine proton (H) at the C2 position, being adjacent to both a fluorine atom and the carbonyl group, would show a complex splitting pattern. It would be split by the adjacent fluorine atom into a doublet, and each of these peaks would be further split into a quartet by the three methyl protons, resulting in a doublet of quartets. The methyl (CH₃) protons at the C3 position would be split by the adjacent methine proton into a doublet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. libretexts.org The carbonyl carbon (C=O) is the most deshielded and typically appears far downfield in the spectrum (190-200 ppm). oregonstate.edu The carbons of the phenyl ring would appear in the aromatic region (125-140 ppm). The carbon atom bonded to fluorine (C2) would show a large one-bond coupling constant (¹J C-F), resulting in a doublet, a characteristic feature that confirms the presence of the C-F bond. magritek.comblogspot.com The methyl carbon (C3) would appear in the upfield region of the spectrum.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. wikipedia.orgbiophysics.org The spectrum for this compound would show a single resonance for the fluorine atom. This signal would be split into a doublet by the vicinal proton on C2 and further split into a quartet by the three protons of the methyl group on C3, resulting in a doublet of quartets. The wide chemical shift range of ¹⁹F NMR makes it particularly useful for identifying fluorine-containing molecules with high resolution. huji.ac.ilthermofisher.com

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H7.50 - 8.10Multiplet-Phenyl Protons
¹H5.60 - 5.90Doublet of Quartets²J H-F ≈ 48 Hz, ³J H-H ≈ 7 HzCH-F
¹H1.60 - 1.80Doublet³J H-H ≈ 7 HzCH₃
¹³C195 - 205Doublet²J C-F ≈ 15-25 HzC=O
¹³C128 - 135Singlets/Doublets-Phenyl Carbons
¹³C90 - 100Doublet¹J C-F ≈ 170-190 HzCH-F
¹³C15 - 25Doublet²J C-F ≈ 20-30 HzCH₃
¹⁹F-180 to -200Doublet of Quartets²J F-H ≈ 48 Hz, ³J F-H ≈ 20-30 HzCF

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending). The spectrum of this compound would be dominated by a very strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the 1690-1715 cm⁻¹ region for aromatic ketones. Other key signals would include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), C=C stretching vibrations from the phenyl group (around 1600 and 1450 cm⁻¹), and a characteristic C-F stretching vibration (typically in the 1000-1200 cm⁻¹ region).

FT-Raman Spectroscopy: FT-Raman is a complementary technique that measures scattered light. While C=O bonds also show a signal in Raman spectra, non-polar bonds like C=C often produce stronger signals than in IR. The aromatic ring vibrations would therefore be prominent in the FT-Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumMedium
Aliphatic C-H Stretch2850 - 3000MediumMedium
Carbonyl (C=O) Stretch1690 - 1715StrongMedium
Aromatic C=C Stretch1450 - 1600Medium-StrongStrong
C-F Stretch1000 - 1200StrongWeak

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The structure of this compound contains a phenyl ketone chromophore, which is expected to give rise to distinct absorption bands. shimadzu.com These include intense π → π* transitions associated with the phenyl ring and carbonyl group at shorter wavelengths (around 240-280 nm) and a much weaker, symmetry-forbidden n → π* transition at a longer wavelength (around 300-330 nm), which arises from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. masterorganicchemistry.comutoronto.ca

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. wikipedia.org In MS, a molecule is ionized and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₉H₉FO), the molecular ion peak [M]⁺ would appear at m/z = 152. The fragmentation pattern is dictated by the stability of the resulting ions. chemguide.co.uk The primary fragmentation pathway for ketones is α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu Two main α-cleavage pathways are possible:

Cleavage of the C(O)-CHFCH₃ bond to lose a 2-fluoropropyl radical, resulting in a highly stable benzoyl cation at m/z = 105 . This is often the base peak.

Cleavage of the C₆H₅-C(O) bond to lose a benzoyl radical, resulting in a fluorinated cation [CHFCH₃]⁺ at m/z = 47 .

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. researchgate.net The calculated exact mass of the molecular ion C₉H₉FO⁺ is 152.0637, distinguishing it from other ions with the same nominal mass.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound
m/z (Nominal)Proposed Fragment IonFormulaFragmentation Pathway
152[C₉H₉FO]⁺C₉H₉FOMolecular Ion (M⁺)
105[C₆H₅CO]⁺C₇H₅Oα-cleavage (loss of •CHFCH₃)
77[C₆H₅]⁺C₆H₅Loss of CO from benzoyl cation
51[C₄H₃]⁺C₄H₃Fragmentation of phenyl cation
47[CHFCH₃]⁺C₂H₄Fα-cleavage (loss of •COC₆H₅)

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, operate on a pump-probe basis to study the dynamics of short-lived excited states. edinst.comoxinst.com An initial laser pulse (the pump) excites the molecule to a higher electronic state. A second, delayed pulse (the probe) then measures the absorption spectrum of this transient excited species. youtube.com By varying the delay time between the pump and probe pulses, the formation and decay of these excited states can be monitored on timescales from femtoseconds to seconds. rsc.orgnih.gov For this compound, this technique could be used to investigate the photophysical properties of the carbonyl chromophore, such as the rates of intersystem crossing from the initial singlet excited state to the triplet state and the lifetimes of these states.

Chromatographic Techniques for Analysis and Separation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. These methods are crucial for assessing the purity of this compound and for its isolation from reaction mixtures.

Common chromatographic techniques applicable to this compound include:

High-Performance Liquid Chromatography (HPLC): A highly versatile and widely used technique. For a molecule of moderate polarity like this compound, reversed-phase HPLC would be a suitable method for purity analysis. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound would be a characteristic identifier under specific conditions (column type, flow rate, mobile phase composition).

Gas Chromatography (GC): As this compound is expected to be thermally stable and volatile, GC is an excellent method for its analysis. The sample is vaporized and transported through a column by a carrier gas (mobile phase). Separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Chiral Chromatography: The C2 carbon in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Chiral chromatography, a specialized form of HPLC or GC using a chiral stationary phase (CSP), can be used to separate and quantify these enantiomers. This is particularly important in pharmaceutical contexts where enantiomers can have different biological activities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of synthetic compounds like this compound. Due to the presence of a chiral center at the C-2 position, enantioselective separation is of significant importance, as stereoisomers can exhibit different pharmacological and toxicological profiles. shimadzu.com Chiral HPLC is the most versatile and important tool for resolving enantiomers. phenomenex.com

Chiral Stationary Phases (CSPs) are fundamental to the direct separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. vt.edunih.gov Columns like Chiralcel OD and Chiralpak AD, which feature tris(3,5-dimethylphenylcarbamate) derivatives of cellulose and amylose, respectively, have demonstrated effectiveness in separating racemic profens, a class of compounds with structural similarities to cathinones. vt.edu The separation mechanism on these phases often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. sigmaaldrich.com

Method development for chiral separations typically involves screening various combinations of CSPs and mobile phases. shimadzu.comphenomenex.com For compounds like this compound, normal-phase chromatography is often effective. A common mobile phase consists of an apolar solvent such as hexane, a polar modifier like 2-propanol, and a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape and resolution. vt.edu Supercritical Fluid Chromatography (SFC), which can be performed on the same instrument as HPLC with minor modifications, also offers a powerful alternative for chiral separations, often providing better selectivity. shimadzu.comnih.gov

Table 1: Exemplary HPLC Conditions for Chiral Separation of Related Compounds

Parameter Condition Rationale/Benefit
Stationary Phase Chiralpak AD, Chiralcel OD (Polysaccharide-based CSPs) Provides stereoselective interactions necessary for separating enantiomers. vt.edu
Mobile Phase Hexane / 2-Propanol with Trifluoroacetic Acid (TFA) Normal-phase elution; alcohol acts as a polar modifier, while TFA improves peak symmetry for acidic or basic analytes. vt.edu
Detection Ultraviolet (UV) Phenylpropanone structure contains a chromophore suitable for UV detection. waters.com
Technique Chiral HPLC / SFC Enables direct separation and quantification of individual enantiomers. shimadzu.comphenomenex.com

Capillary Electrophoresis (CE) for Trace-Level Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of trace amounts of substances. nih.govnih.gov It offers advantages such as rapid analysis times, minimal sample consumption, and extremely high separation efficiencies. mdpi.comsciex.com CE separates analytes based on their charge-to-size ratio in an electric field. mdpi.com For neutral compounds or for enhancing selectivity, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed.

In the context of synthetic cathinones, CE is particularly valuable for enantioselective separation. This is achieved by adding a chiral selector to the background electrolyte (BGE). mdpi.com Cyclodextrins (CDs), such as beta-cyclodextrin (B164692) (β-CD), are common chiral selectors used for this purpose. mdpi.comdntb.gov.ua The differential inclusion of the enantiomers into the hydrophobic cavity of the cyclodextrin (B1172386) leads to differences in their electrophoretic mobility, enabling their separation. sigmaaldrich.com

For trace-level analysis, online sample preconcentration techniques can be integrated with CE to significantly enhance detection sensitivity, allowing for the detection of analytes at nanogram-per-liter concentrations. nih.govresearchgate.net The coupling of CE with highly sensitive detectors, like laser-induced fluorescence (LIF) or mass spectrometry (MS), further lowers the limits of detection to the zeptomole level. nih.govnih.gov A typical CE method for separating cathinone (B1664624) derivatives might use a fused-silica capillary and a low-pH buffer, such as a phosphate (B84403) buffer, containing a specific concentration of a cyclodextrin. dntb.gov.ua

Table 2: Typical Capillary Electrophoresis Parameters for Enantioseparation of Cathinones

Parameter Condition Rationale/Benefit
Capillary Fused-Silica (e.g., 50 µm i.d.) Standard capillary material providing good performance and optical clarity. dntb.gov.ua
Background Electrolyte (BGE) 80 mM Disodium Phosphate (pH 2.5) Low pH ensures protonation of the amine group, providing a positive charge for electrophoretic mobility. dntb.gov.ua
Chiral Selector 12 mg/mL Beta-Cyclodextrin (β-CD) Forms transient diastereomeric inclusion complexes with the enantiomers, leading to separation. mdpi.comdntb.gov.ua
Separation Voltage 30 kV High voltage provides efficient and rapid separations. dntb.gov.ua
Detection UV or Mass Spectrometry (MS) UV is a common detection method; MS provides structural information and higher sensitivity. mdpi.com

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. greyhoundchrom.com For ketones like this compound, direct analysis can be challenging due to poor ionization efficiency in mass spectrometry or weak retention in reversed-phase liquid chromatography. chemrxiv.org Derivatization strategies address these issues by introducing a chemical moiety that enhances detectability or improves chromatographic separation. ddtjournal.comnih.gov

The carbonyl group of the ketone is the primary target for derivatization. Common reagents include hydrazines and hydroxylamines, which react with the ketone to form hydrazones and oximes, respectively. greyhoundchrom.comddtjournal.com

2,4-Dinitrophenylhydrazine (DNPH): This reagent reacts with carbonyl compounds to form 2,4-dinitrophenylhydrazone derivatives. waters.comgreyhoundchrom.com These derivatives are highly colored and possess a strong chromophore, making them easily detectable by UV-Vis detectors at high sensitivity. waters.com This is a well-established method for the analysis of aldehydes and ketones in various matrices. waters.com

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA reacts with ketones to form oximes that are highly electronegative. This property makes them ideal for sensitive detection by gas chromatography with electron capture detection (GC-ECD) or for enhancing negative ion electrospray ionization in LC-MS. sigmaaldrich.com

Girard's Reagents (e.g., Girard's Reagent T): These reagents possess a quaternary ammonium (B1175870) group, which introduces a permanent positive charge to the derivative. nih.gov This significantly enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to substantial improvements in detection sensitivity for compounds that are otherwise difficult to ionize. nih.gov

Dansylhydrazine: This reagent introduces a dansyl group, which is highly fluorescent. Derivatization with dansylhydrazine allows for highly sensitive detection using fluorescence detectors. nih.gov It also improves ionization efficiency for MS analysis. chemrxiv.org

These strategies can increase sensitivity by orders of magnitude and facilitate the separation of structurally similar compounds. nih.govnih.gov

Table 3: Derivatization Reagents for Ketones and Their Analytical Advantages

Derivatization Reagent Functional Group Targeted Derivative Formed Analytical Advantage
2,4-Dinitrophenylhydrazine (DNPH) Carbonyl (Ketone) 2,4-Dinitrophenylhydrazone Enhanced UV-Vis detection. waters.comgreyhoundchrom.com
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Carbonyl (Ketone) PFBHA-oxime Suitable for sensitive GC-ECD; enhances negative-ion ESI-MS response. sigmaaldrich.com
Girard's Reagent T (GT) Carbonyl (Ketone) Hydrazone with a quaternary ammonium group Introduces a permanent positive charge, significantly improving ESI-MS sensitivity. nih.gov
Dansylhydrazine (Dns-Hz) Carbonyl (Ketone) Dansylhydrazone Provides high fluorescence for sensitive FLD detection; improves MS signal. chemrxiv.orgnih.gov
Hydroxylamine Carbonyl (Ketone) Oxime Introduces a nitrogen atom, which can improve ionization efficiency in ESI-MS. ddtjournal.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. For compounds like 2-Fluoro-1-phenylpropan-1-one, DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-311+G**, are instrumental in determining the optimized molecular geometry. mdpi.com These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The introduction of a fluorine atom at the alpha position to the carbonyl group significantly influences the electronic distribution within the molecule. The high electronegativity of fluorine leads to a notable inductive effect, polarizing the C-F bond and affecting the electron density of the entire molecule. This, in turn, impacts the geometry. For instance, DFT studies on related fluorinated compounds have shown that fluorine substitution can alter bond lengths and angles compared to their non-fluorinated analogs. nih.gov The electronic structure, including the distribution of electron density and electrostatic potential, can be visualized, revealing regions of positive and negative charge that are crucial for understanding intermolecular interactions and chemical reactivity.

Table 1: Representative DFT-Calculated Geometrical Parameters

ParameterDescriptionTypical Calculated Value Range
C=O Bond LengthThe length of the carbonyl double bond.1.20 - 1.25 Å
C-F Bond LengthThe length of the carbon-fluorine bond.1.35 - 1.40 Å
C-C-C Bond AngleThe angle of the propane (B168953) backbone.110° - 115°
O=C-C-F Dihedral AngleThe torsional angle defining the conformation.Varies with conformation (e.g., ~0° for cis, ~140° for gauche) nih.gov

Note: The values presented are typical ranges for similar α-fluoroketones and may vary based on the specific computational method and basis set used.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. Methods like DFT can be used to compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govwinterschool.cc For this compound, theoretical calculations can help assign specific vibrational modes to experimental spectral features. The characteristic C=O stretching frequency in ketones, typically found around 1700-1725 cm⁻¹, is a prominent feature that can be accurately predicted. docbrown.info The presence of the C-F bond introduces additional vibrational modes that can also be identified through computational analysis.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govescholarship.orgruc.dk These calculations provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra, which are invaluable for structural elucidation and for confirming experimental assignments. nih.govnih.gov The predicted chemical shifts are sensitive to the electronic environment of each nucleus, making them a fine probe of the molecular structure.

Table 2: Predicted Spectroscopic Data

Spectroscopy TypeKey FeaturePredicted Wavenumber/Chemical Shift
FTIRC=O Stretch~1710 cm⁻¹
FTIRC-F Stretch~1000-1100 cm⁻¹
¹³C NMRCarbonyl Carbon (C=O)~190-200 ppm
¹⁹F NMRFluorineHighly dependent on reference, but provides unique signal

Note: These are representative values and the exact positions can be influenced by the solvent and computational level of theory.

HOMO-LUMO Analysis and Electronic Transitions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized on the phenyl ring and the oxygen atom of the carbonyl group, which are the more electron-rich parts of the molecule. The LUMO, on the other hand, is often centered on the carbonyl group, particularly the C=O π* antibonding orbital. This distribution indicates that the carbonyl carbon is a primary site for nucleophilic attack. The energy of these orbitals and the HOMO-LUMO gap can be quantitatively determined using DFT calculations. These calculations also provide insights into electronic transitions, such as the n→π* transition of the carbonyl group, which can be correlated with UV-Visible absorption spectra. aps.orgchemrxiv.org

Table 3: Frontier Orbital Properties

PropertyDescriptionSignificance
HOMO EnergyEnergy of the highest occupied molecular orbital.Relates to the ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability.

Molecular Dynamics Simulations and Conformational Studies

The flexibility of the propanone chain in this compound allows it to adopt various conformations. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects. Computational studies on α-fluoroketones have revealed that the presence of the fluorine atom significantly influences conformational preferences. nih.gov

Conformational energy profiles can be generated by systematically rotating the dihedral angles of the molecule and calculating the energy at each step. nih.gov These studies have shown that for α-fluoroacetophenone, a closely related compound, the most stable conformation in the gas phase has an O=C-C-F dihedral angle of around 140°. nih.gov In a polar solvent like ethanol, the lowest energy conformation is predicted to be a cis-conformation with a dihedral angle of 0°. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. mdpi.complos.org By simulating the motion of the atoms over time, MD can explore the different accessible conformations and the transitions between them. This provides valuable information on the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. chemrxiv.orgnih.gov This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, theoretical calculations can be used to predict the pathways of various reactions, such as nucleophilic addition to the carbonyl group or substitution reactions.

For example, in the case of borohydride (B1222165) reduction, computational studies suggest that the reactivity of α-fluoroketones is influenced by their conformational preferences. nih.gov The transition state for nucleophilic attack is most stable when the nucleophile approaches in a way that allows for optimal orbital overlap. Calculations have shown that the conformations required for this optimal overlap are energetically less favorable for α-fluoroketones compared to their chloro- and bromo-analogs, which may explain their somewhat lower reactivity in some cases. nih.gov By calculating the energy of the transition state, the activation energy barrier for a reaction can be determined, providing a quantitative measure of the reaction rate. acs.org

Applications and Broader Research Context of Alpha Fluoro Ketones

Role as Synthetic Intermediates and Building Blocks

Alpha-fluoro ketones are prized in organic synthesis as versatile building blocks for constructing more complex molecular architectures. organic-chemistry.orgresearchgate.net The presence of the fluorine atom activates the adjacent carbonyl group and provides a handle for a variety of chemical transformations. These compounds serve as precursors for the synthesis of other functionally rich fluorinated molecules. researchgate.net

The synthetic utility of alpha-fluoro ketones is demonstrated in their conversion to various other compound classes. For example, they can be transformed into diols, aldols, and allylic fluorides. organic-chemistry.org Their reactivity allows for the introduction of fluorine into a molecule at a specific position, which can then be carried through subsequent reaction steps to yield a final fluorinated product. The development of efficient methods for the synthesis of alpha-fluoro ketones, such as the fluorination of ketones, enolates, or vinyl azides, has further expanded their accessibility and use in synthetic chemistry. organic-chemistry.orgsapub.org These synthetic methodologies are crucial as they provide the necessary tools for chemists to create novel fluorinated compounds for various applications. nih.gov

Relevance in Medicinal Chemistry and Pharmaceutical Synthesis

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. tandfonline.commdpi.com Alpha-fluoro ketones are significant in this context, both as final bioactive molecules and as key intermediates in the synthesis of complex pharmaceuticals. mdpi.com

Alpha-fluoro ketones are valuable starting materials for the synthesis of a wide range of biologically active fluorinated compounds. researchgate.netmdpi.com The unique reactivity of the C-F bond and the adjacent carbonyl group allows for their elaboration into more complex structures that are central to many pharmaceutical agents. researchgate.net The development of synthetic methods to produce alpha-fluoro ketones has been driven by the need for these crucial building blocks in drug discovery programs. scispace.comsioc-journal.cn Over 300 fluorinated medicines have been approved for use, highlighting the importance of synthetic precursors like alpha-fluoro ketones. mdpi.com

The substitution of hydrogen with fluorine can profoundly alter a molecule's biological properties. tandfonline.comwikipedia.org Fluorine's high electronegativity can influence the acidity (pKa) of nearby functional groups, which can in turn affect a drug's bioavailability and its binding affinity to target receptors. mdpi.comnih.gov

One of the key effects of fluorination is the modulation of lipophilicity, or the ability of a compound to dissolve in fats and lipids. tandfonline.com This property is critical for a drug's ability to cross cell membranes. wikipedia.org While highly fluorinated compounds are often hydrophobic, the introduction of a single fluorine atom can have more subtle effects, sometimes leading to what is termed "polar hydrophobicity," a unique combination of polarity and nonpolarizability that can drive molecular recognition. nih.govuark.edu

Furthermore, the small size of the fluorine atom means it can often replace a hydrogen atom without causing significant steric hindrance. tandfonline.com However, its electronic properties can influence the molecule's preferred three-dimensional shape, or conformation. pharmacyjournal.orgrsc.orgrsc.org This conformational control can be crucial for optimizing the fit of a drug molecule into the binding site of its target protein, thereby enhancing its potency and selectivity. pharmacyjournal.org

Table 1: Physicochemical Properties Influenced by Fluorine Substitution
PropertyEffect of Fluorine IntroductionRelevance in Medicinal Chemistry
Lipophilicity/HydrophobicityIncreases lipophilicity, enhancing cell membrane penetration. wikipedia.orgImproves bioavailability and distribution of the drug in the body. wikipedia.orgnih.gov
Metabolic StabilityThe C-F bond is stronger than the C-H bond, making it resistant to metabolic breakdown. tandfonline.comnih.govProlongs the drug's half-life, allowing for less frequent dosing. wikipedia.orgnih.gov
Binding AffinityAlters electronic properties and can form specific interactions (e.g., with protein backbones), potentially increasing binding to the target. tandfonline.comnih.govEnhances the potency and selectivity of the drug. tandfonline.compharmacyjournal.org
ConformationCan influence the molecule's preferred 3D shape due to electronic and steric effects. pharmacyjournal.orgrsc.orgOptimizes the fit of the drug into its biological target. pharmacyjournal.org
pKa (Acidity/Basicity)The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic groups. nih.govAdjusts the ionization state of the drug, which affects solubility and receptor interaction. nih.gov

Fluorinated compounds, including alpha-fluoro ketones, are powerful tools for studying the mechanisms of enzymes. researchgate.net By replacing a natural substrate with a fluorinated analogue, researchers can probe the interactions within an enzyme's active site. researchgate.netnih.gov The fluorine atom acts as a sensitive probe because its properties are distinct from hydrogen. researchgate.net

Alpha-fluorinated ketones have been particularly useful as inhibitors of serine proteases. nih.gov The electron-withdrawing fluorine atom makes the ketone's carbonyl carbon more susceptible to attack by a nucleophilic serine residue in the enzyme's active site. nih.gov This forms a stable complex that mimics the tetrahedral intermediate of the normal enzymatic reaction, effectively trapping the enzyme and allowing scientists to study this transient state. nih.gov This strategy of using fluorinated substrate analogues has provided crucial insights into the catalytic mechanisms of many important enzymes. researchgate.netresearchgate.net

Forensic Chemistry and Precursor Monitoring

In addition to their legitimate scientific uses, compounds structurally related to 2-Fluoro-1-phenylpropan-1-one are of significant interest to forensic chemists and law enforcement agencies due to their connection to illicit drug synthesis.

This compound is a structural analogue of cathinone (B1664624), a naturally occurring stimulant and the parent compound of a large class of synthetic drugs known as synthetic cathinones. nih.govresearchgate.neteuropa.eu Synthetic cathinones are β-keto amphetamines, meaning they share the core phenethylamine (B48288) structure of amphetamines but with a ketone group at the beta carbon. nih.govnih.gov

The basic structure of cathinone is 2-amino-1-phenylpropan-1-one. researchgate.net Clandestine chemists modify this structure to create new psychoactive substances (NPS) in an attempt to circumvent drug laws. nih.gov Modifications can be made to the aromatic ring, the alkyl chain, or the amino group. nih.gov this compound represents a fluorinated version of the 1-phenylpropan-1-one core, which is a key precursor for the synthesis of cathinone and its derivatives. federalregister.gov The addition of an amino group to this compound would result in a fluorinated synthetic cathinone (e.g., 2-amino-2-fluoro-1-phenylpropan-1-one) or, through other synthetic routes, compounds like 3-Fluoro-N-methylcathinone (3-FMC). federalregister.gov

Due to their use in the illicit manufacture of controlled substances, chemicals that are immediate precursors to drugs like amphetamines and fentanyl are often placed on controlled substance lists by regulatory agencies such as the U.S. Drug Enforcement Administration (DEA). unodc.orgbajokalaw.comcongress.govincb.org This subjects their production and sale to strict regulation and monitoring. bajokalaw.comcongress.gov

Table 2: Structural Comparison of this compound and Related Controlled Substances
Compound NameCore StructureKey Functional GroupsClassification
This compound1-phenylpropan-1-oneKetone, FluoroPotential Precursor/Analogue
Cathinone1-phenylpropan-1-oneKetone, AminoControlled Substance (Schedule I)
Methcathinone1-phenylpropan-1-oneKetone, N-MethylaminoControlled Substance (Schedule I)
AmphetaminePhenylpropaneAminoControlled Substance (Schedule II)
4-Fluoro-N-methylcathinone (4-FMC)1-(4-fluorophenyl)propan-1-oneKetone, N-Methylamino, Fluoro (on ring)Controlled Substance (Schedule I) federalregister.gov

Advanced Analytical Techniques for Seized Material Analysis

The identification of novel psychoactive substances (NPS), including synthetic cathinones and their fluorinated analogues, in seized materials presents a significant challenge for forensic chemistry laboratories. The structural diversity and the frequent emergence of new derivatives necessitate the use of sophisticated and reliable analytical techniques. A combination of methods is often employed to ensure accurate identification and to distinguish between structurally similar compounds, such as isomers.

Commonly, the analysis of seized materials suspected of containing compounds like this compound involves a multi-tiered approach, starting with presumptive screening tests followed by highly specific confirmatory techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique in forensic drug analysis. It separates compounds based on their volatility and interaction with a stationary phase, and then fragments them into a predictable pattern based on their mass-to-charge ratio. This fragmentation pattern serves as a chemical fingerprint for identification. For fluorinated cathinones, GC-MS can effectively identify the compound and its potential precursors or byproducts. Fast GC techniques coupled with Time-of-Flight (TOF) mass spectrometry can rapidly screen for a large number of NPS in a short time, with software deconvolution helping to identify co-eluting compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for thermally labile or non-volatile compounds, LC-MS and its tandem version (LC-MS/MS) offer high sensitivity and selectivity. Chiral separation methods, often using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), are crucial for distinguishing between enantiomers, which can have different physiological effects. CSP-LC-MS/MS has been shown to be a more accurate method for enantiomeric analysis of some substances compared to GC-MS with derivatizing agents, as it can reduce the risk of racemization during analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for elucidating the exact chemical structure of unknown substances. It provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their spatial relationships. For novel compounds where a reference standard is not available, ¹H, ¹³C, and ¹⁹F NMR are critical for unambiguous structure confirmation. Theoretical prediction of NMR spectra through computational modeling can further support the interpretation of ambiguous spectral data.

Spectroscopic Techniques (IR and Raman): Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule. These vibrational spectroscopy techniques are often used for rapid screening of seized powders and tablets. While not typically used for standalone identification of complex molecules, they can quickly classify a substance and provide complementary data to mass spectrometry and NMR.

The following table summarizes the primary analytical techniques used in the forensic analysis of seized materials containing novel psychoactive substances.

TechniquePrincipleApplication in Forensic AnalysisAdvantagesLimitations
GC-MS Separation by chromatography, identification by mass fragmentation pattern.Identification of volatile and semi-volatile compounds in complex mixtures.High separation efficiency; extensive libraries of mass spectra available.Not suitable for non-volatile or thermally unstable compounds; may require derivatization.
LC-MS/MS Separation by liquid chromatography, identification by precursor/product ion transitions.Analysis of a wide range of compounds, including non-volatile and thermally labile substances; enantiomer separation.High sensitivity and selectivity; applicable to a broad range of analytes.Matrix effects can suppress or enhance ion signals; higher operational cost.
NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Unambiguous structure elucidation of unknown compounds and isomers.Provides definitive structural information; non-destructive.Lower sensitivity compared to MS; requires relatively pure sample and larger quantity.
FTIR/Raman Measures the absorption or scattering of infrared radiation by molecular vibrations.Rapid screening and identification of functional groups in solid or liquid samples.Fast, non-destructive, and can be used with portable devices.Not suitable for complex mixtures; provides limited structural detail compared to MS or NMR.

Metabolic Pathways and Biotransformation Studies of Related Compounds

The metabolism of a drug describes its biotransformation in the body, a process that facilitates its elimination. This process is generally divided into Phase I and Phase II reactions, primarily occurring in the liver. While specific metabolic data on this compound is not extensively documented, the metabolic pathways of related synthetic cathinones and other fluorine-containing drugs provide a strong predictive framework.

The inclusion of a fluorine atom in a molecule can significantly alter its metabolic fate. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This stability can block metabolism at the site of fluorination, potentially redirecting metabolic processes to other parts of the molecule or increasing the drug's half-life.

Phase I Metabolism: These reactions introduce or expose functional groups (e.g., hydroxyl, amine, carboxyl groups), typically making the molecule more polar. For synthetic cathinones, the major Phase I metabolic pathways include:

Reduction of the beta-keto group: The ketone functional group is often reduced to a secondary alcohol, leading to the formation of hydroxylated metabolites. This is a common pathway for many cathinone derivatives.

N-dealkylation: The removal of alkyl groups from the nitrogen atom.

Hydroxylation of the aromatic ring or alkyl chain: The addition of a hydroxyl (-OH) group to the phenyl ring or the side chain.

The presence of fluorine can influence these pathways. For instance, in fluorinated aromatic compounds, metabolic defluorination can occur via cytochrome P450 enzymes, but these compounds are generally more resistant to metabolism compared to their non-fluorinated counterparts.

Phase II Metabolism: In this phase, the parent drug or its Phase I metabolites are conjugated with endogenous molecules, such as glucuronic acid or sulfate (B86663). This process significantly increases the water solubility of the compound, facilitating its excretion via urine or bile. Glucuronidation and sulfation of hydroxylated metabolites are common Phase II pathways observed for synthetic cathinones.

The table below outlines the primary metabolic reactions relevant to fluorinated cathinone-like structures.

Metabolic PhaseReaction TypeDescriptionCommon Metabolites Formed
Phase I ReductionThe β-keto group is reduced to a hydroxyl group.Corresponding alcohol derivatives (e.g., amino alcohols).
Phase I N-DealkylationRemoval of an alkyl group attached to the nitrogen atom.N-dealkylated cathinone derivatives.
Phase I HydroxylationAddition of a hydroxyl group to the aromatic ring or alkyl side-chain.Hydroxylated cathinone derivatives.
Phase II GlucuronidationConjugation with glucuronic acid, typically at a hydroxyl group.Glucuronide conjugates.
Phase II SulfationConjugation with a sulfate group, typically at a hydroxyl group.Sulfate conjugates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-1-phenylpropan-1-one, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves Friedel-Crafts acylation or halogenation of propanone derivatives. For example, using a fluorinated acyl chloride intermediate with benzene derivatives in the presence of Lewis acids (e.g., AlCl₃) to stabilize reactive intermediates . Key factors include:

  • Temperature : Reactions are often conducted at 0–5°C to minimize side reactions.
  • Solvent : Anhydrous dichloromethane or ethers are preferred to avoid hydrolysis.
  • Catalyst stoichiometry : A 1:1 molar ratio of AlCl₃ to acyl chloride maximizes efficiency .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures yields >90% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹⁹F NMR is critical for confirming fluorine substitution (δ ~ -120 to -150 ppm). ¹H/¹³C NMR identifies phenyl and carbonyl groups .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]⁺ = 167.07) .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and stereoelectronic effects. Data collection at 100 K with Mo-Kα radiation ensures accuracy .

Q. How should researchers handle stability and storage of this compound?

  • Stability : The compound is light-sensitive and prone to hydrolysis. Store in amber vials under inert gas (N₂/Ar) at -20°C .
  • Decomposition : Monitor via TLC or GC-MS; hydrolyzed products (e.g., fluoroacetic acid) indicate degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes for fluorinated propanone derivatives?

  • Case Study : Discrepancies in substitution vs. elimination pathways can arise from solvent polarity. For example, polar aprotic solvents (DMF) favor SN2 mechanisms, while non-polar solvents (toluene) promote elimination .
  • Analytical Approach : Use kinetic studies (e.g., variable-temperature NMR) and DFT calculations (Gaussian 16) to map energy barriers .

Q. How can structure-activity relationships (SAR) guide biological testing of this compound derivatives?

  • Methodology :

  • Derivatization : Introduce substituents (e.g., -NO₂, -OH) to the phenyl ring and assess antimicrobial activity via MIC assays against S. aureus .
  • Computational Modeling : Dock optimized structures (AutoDock Vina) into enzyme active sites (e.g., cytochrome P450) to predict metabolic stability .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.